Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate
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Overview
Description
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with an ethyl ester and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate typically involves the reaction of ethyl acrylate with 2-fluoro-5-nitrobenzaldehyde under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via a Knoevenagel condensation, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base.
Major Products Formed
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluoro group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate involves its interaction with various molecular targets depending on the specific application. For instance, in organic synthesis, it acts as an electrophile in nucleophilic addition reactions. The fluoro and nitro groups can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-(2-Chloro-5-nitrophenyl)acrylate
- Ethyl (E)-3-(2-Bromo-5-nitrophenyl)acrylate
- Ethyl (E)-3-(2-Iodo-5-nitrophenyl)acrylate
Uniqueness
Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
ethyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPWTLOGXFJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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